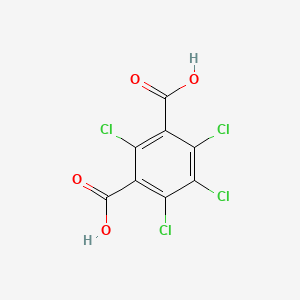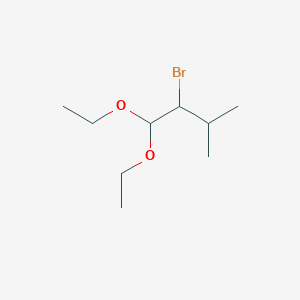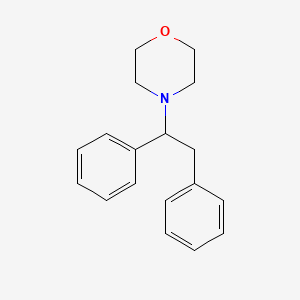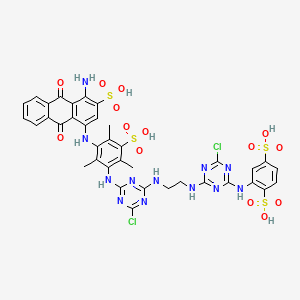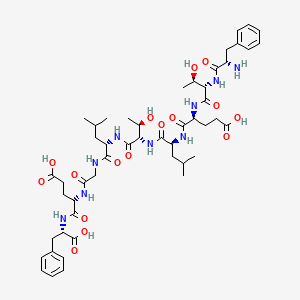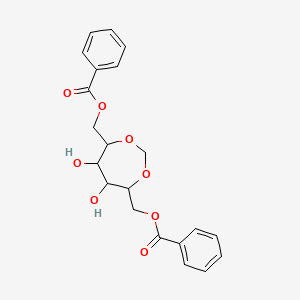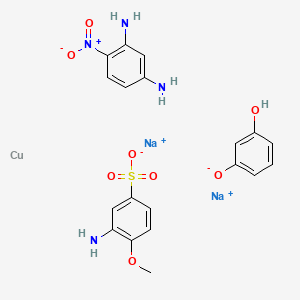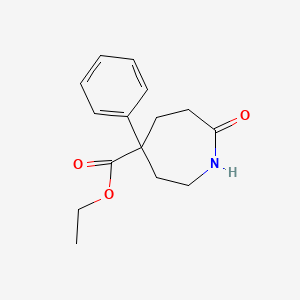
3,6,9,11,14,17-Hexaoxanonadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9,11,14,17-Hexaoxanonadecane is an organic compound with the molecular formula C13H28O6. It is a member of the polyether family, characterized by the presence of multiple ether groups (-O-) within its structure. This compound is known for its unique properties and versatility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,11,14,17-Hexaoxanonadecane typically involves the reaction of polyethylene glycol (PEG) with appropriate alkylating agents. One common method is the Williamson ether synthesis, where PEG is reacted with an alkyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH). The reaction conditions usually involve heating the mixture to facilitate the formation of the ether bonds.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
3,6,9,11,14,17-Hexaoxanonadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
3,6,9,11,14,17-Hexaoxanonadecane finds applications in various fields of scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex polyether structures.
Biology: Employed in the study of membrane transport and permeability due to its ability to mimic biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, where its polyether structure can enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives due to its amphiphilic nature.
作用機序
The mechanism of action of 3,6,9,11,14,17-Hexaoxanonadecane involves its interaction with various molecular targets and pathways. Its polyether structure allows it to form hydrogen bonds and interact with hydrophilic and hydrophobic regions of molecules. This property makes it effective in solubilizing and stabilizing compounds, facilitating their transport across membranes and enhancing their bioavailability.
類似化合物との比較
Similar Compounds
3,6,9,11,14,17-Hexaoxanonadecane-1,19-diol: Similar structure but with additional hydroxyl groups, enhancing its hydrophilicity.
2,5,8,11,14,17-Hexaoxanonadecan-19-ol: Contains a hydroxyl group at the terminal position, affecting its reactivity and solubility.
1,4,7,10,13,16-Hexaoxacyclooctadecane: A cyclic polyether with similar ether linkages but a different structural arrangement.
Uniqueness
This compound is unique due to its linear polyether structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it versatile in various applications, from organic synthesis to drug delivery, distinguishing it from other similar compounds with different structural features.
特性
CAS番号 |
42598-91-4 |
|---|---|
分子式 |
C13H28O6 |
分子量 |
280.36 g/mol |
IUPAC名 |
1-ethoxy-2-[2-[2-(2-ethoxyethoxy)ethoxymethoxy]ethoxy]ethane |
InChI |
InChI=1S/C13H28O6/c1-3-14-5-7-16-9-11-18-13-19-12-10-17-8-6-15-4-2/h3-13H2,1-2H3 |
InChIキー |
SESFSWUPLHLRKU-UHFFFAOYSA-N |
正規SMILES |
CCOCCOCCOCOCCOCCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


